Tovopyrifolin C

Description

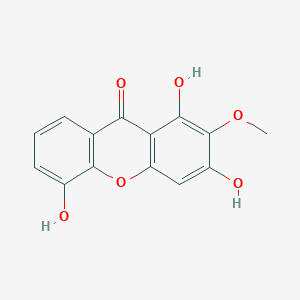

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trihydroxy-2-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-19-14-8(16)5-9-10(12(14)18)11(17)6-3-2-4-7(15)13(6)20-9/h2-5,15-16,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOZFCHZESUBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and Isolation of Tovopyrifolin C from Calophyllum venulosum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, isolation, and initial biological screening of Tovopyrifolin C, a xanthone derivative, from the stem bark of Calophyllum venulosum. The information presented is compiled from the primary research conducted by Ahmad Azri Fitri Bin Ismail and colleagues at the Universiti Putra Malaysia.

Extraction and Isolation

The isolation of this compound was achieved through a systematic extraction and chromatographic separation of the stem bark of Calophyllum venulosum. The process began with a sequential extraction using solvents of increasing polarity, followed by extensive chromatographic purification of the chloroform extract.

Experimental Protocol: Extraction and Fractionation

-

Plant Material Preparation: The stem bark of Calophyllum venulosum was collected and air-dried. The dried bark was then ground into a fine powder to maximize the surface area for solvent extraction.

-

Sequential Solvent Extraction: The powdered stem bark was subjected to sequential extraction with n-hexane, chloroform, and methanol. This process separates compounds based on their polarity.

-

Fractionation of the Chloroform Extract: The crude chloroform extract, which was found to contain this compound, was subjected to further fractionation using vacuum liquid chromatography (VLC) and column chromatography. A gradient of n-hexane and ethyl acetate was used to elute the fractions.

-

Isolation of this compound: this compound was isolated from the combined fractions F6-F10 of the chloroform extract through repeated column chromatography. Final purification was achieved using preparative thin-layer chromatography (TLC).

Structural Elucidation

The chemical structure of this compound was determined using a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data |

| UV (MeOH) λmax (nm) | 245, 262, 314, 355 |

| IR (KBr) νmax (cm⁻¹) | 3448 (O-H), 1651 (C=O), 1598 (C=C aromatic) |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M]+: Calculated for C₂₃H₂₀O₆: 392.1259, Found: 392.1261 |

| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 13.74 (1H, s, 1-OH), 7.55 (1H, dd, J = 8.0, 1.6 Hz, H-8), 7.33 (1H, t, J = 8.0 Hz, H-7), 7.27 (1H, dd, J = 8.0, 1.6 Hz, H-6), 6.78 (1H, d, J = 9.9 Hz, H-2'), 6.34 (1H, s, H-4), 5.66 (1H, d, J = 9.9 Hz, H-1'), 3.89 (3H, s, 3-OCH₃), 1.48 (6H, s, H-4', H-5') |

| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | 182.4 (C-9), 163.8 (C-1), 161.7 (C-3), 158.1 (C-4a), 155.9 (C-10a), 145.8 (C-5a), 137.9 (C-7), 128.4 (C-2'), 123.6 (C-6), 121.1 (C-8), 115.7 (C-1'), 112.5 (C-8a), 104.0 (C-9a), 98.4 (C-2), 93.6 (C-4), 78.6 (C-3'), 62.1 (3-OCH₃), 28.5 (C-4', C-5') |

Biological Activity Screening

The crude n-hexane, chloroform, and methanol extracts of Calophyllum venulosum were screened for their cytotoxic and antimicrobial activities. It is important to note that these preliminary screenings were performed on the crude extracts and not on the isolated this compound.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Lines: Human breast adenocarcinoma (MCF-7) and human promyelocytic leukemia (HL-60) cell lines were used.

-

Procedure: Cells were seeded in 96-well plates and treated with various concentrations of the crude extracts. After a 72-hour incubation period, MTT reagent was added. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The concentration that inhibited 50% of cell growth (IC₅₀) was determined.

Experimental Protocol: Antimicrobial Assay (Disc Diffusion Method)

-

Microbial Strains: Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.

-

Procedure: Sterile filter paper discs were impregnated with the crude extracts and placed on agar plates inoculated with the test microorganisms. The plates were incubated, and the diameter of the zone of inhibition around each disc was measured.

Biological Activity of Calophyllum venulosum Crude Extracts

| Extract | Cytotoxicity (IC₅₀ µg/mL) | Antimicrobial Activity (Zone of Inhibition in mm) |

| MCF-7 | HL-60 | |

| n-Hexane | > 100 | > 100 |

| Chloroform | > 100 | > 100 |

| Methanol | 25.5 | 30.2 |

The methanol extract of Calophyllum venulosum stem bark exhibited moderate cytotoxic activity against MCF-7 and HL-60 cell lines. However, none of the crude extracts showed any significant antimicrobial activity against the tested bacterial strains. Further studies are required to determine the specific bioactivities of isolated this compound.

Visualized Workflows and Relationships

Diagrams

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Logical relationship from source to potential application of this compound.

Tovopyrifolin C: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tovopyrifolin C is a naturally occurring xanthone, a class of organic compounds characterized by a dibenzo-γ-pyrone backbone. Xanthones have garnered significant interest in the scientific community due to their diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation, and an exploration of its biosynthetic pathway.

Natural Sources of this compound

The primary natural source of this compound identified to date is the stem bark of Calophyllum venulosum, a plant belonging to the Calophyllaceae family.[1] This species is found in specific geographical regions and its chemical constituents have been a subject of phytochemical investigations.

Table 1: Natural Source and Location of this compound

| Parameter | Description |

| Natural Source | Stem Bark of Calophyllum venulosum |

| Family | Calophyllaceae |

| Geographical Distribution | W. Malesia to Philippines[2] |

At present, quantitative data regarding the specific yield of this compound from Calophyllum venulosum is not extensively documented in publicly available literature.

Experimental Protocols: Isolation and Characterization

The isolation of this compound from its natural source involves a series of chromatographic and spectroscopic techniques. The following is a generalized experimental protocol based on standard phytochemical investigation procedures for xanthones.

General Isolation Procedure

-

Extraction: Dried and powdered stem bark of Calophyllum venulosum is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane, followed by chloroform and then methanol. This compound is primarily found in the chloroform extract.[1]

-

Chromatographic Separation: The crude chloroform extract is then subjected to various chromatographic techniques for purification. This multi-step process typically includes:

-

Column Chromatography: The extract is first fractionated using silica gel column chromatography with a gradient elution system of solvents such as hexane and ethyl acetate.

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound are further purified using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to yield pure this compound.

-

-

Structure Elucidation: The chemical structure of the isolated this compound is determined using a combination of modern spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are crucial for the complete structural assignment of the molecule.

-

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data (Hypothetical - based on typical xanthone structures) |

| ¹H-NMR (CDCl₃, 500 MHz) | Data not available in searched literature. |

| ¹³C-NMR (CDCl₃, 125 MHz) | Data not available in searched literature. |

| High-Resolution Mass Spectrometry (HRMS) | Data not available in searched literature. |

| Infrared (IR) νₘₐₓ (cm⁻¹) | Data not available in searched literature. |

| Ultraviolet (UV) λₘₐₓ (nm) | Data not available in searched literature. |

Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the general biosynthetic pathway of xanthones in plants, a putative pathway can be proposed. Xanthone biosynthesis primarily follows the shikimate pathway, with contributions from the acetate-malonate pathway.[3]

The core xanthone structure is formed from a benzophenone precursor, which undergoes oxidative cyclization.[3] For prenylated xanthones like this compound, the pathway involves the introduction of one or more prenyl groups, typically derived from dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), onto the xanthone scaffold. This prenylation step is catalyzed by prenyltransferase enzymes.

Below is a diagram illustrating the general logical flow of xanthone biosynthesis, which would be the foundation for the specific pathway leading to this compound.

Caption: General biosynthetic pathway of prenylated xanthones.

Experimental Workflow for Isolation and Characterization

The following diagram outlines a typical workflow for the isolation and structural elucidation of this compound from Calophyllum venulosum.

Caption: Workflow for the isolation of this compound.

Conclusion

This compound, a prenylated xanthone from Calophyllum venulosum, represents a potentially valuable natural product for further scientific investigation. While its natural source has been identified, further research is required to quantify its yield, fully elucidate its specific biosynthetic pathway, and comprehensively characterize its pharmacological activities. The methodologies and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing compound.

References

Unveiling the Molecular Architecture of Tovopyrifolin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure elucidation of Tovopyrifolin C, a xanthone isolated from the stem bark of Calophyllum venulosum. The determination of its molecular architecture is a critical step in understanding its potential pharmacological activities and for guiding synthetic efforts. This document outlines the key spectroscopic data and experimental protocols that underpin the structural assignment of this natural product.

Spectroscopic Data Summary

The structure of this compound was elucidated primarily through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Inferred Molecular Formula |

| GC-MS | [M]+ 274 | C14H10O6 |

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.11 | s | 1H | 1-OH |

| 9.48 | s | 1H | 3-OH |

| 9.26 | s | 1H | 5-OH |

| 7.64 | dd (J = 7.5, 1.8 Hz) | 1H | H-8 |

| 7.34 | dd (J = 8.2, 1.8 Hz) | 1H | H-6 |

| 7.28 | t (J = 7.5 Hz) | 1H | H-7 |

| 6.52 | s | 1H | H-4 |

| 3.86 | s | 3H | 2-OCH₃ |

Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 182.1 | C | C-9 |

| 159.2 | C | C-3 |

| 155.3 | C | C-1 |

| 153.8 | C | C-4a |

| 146.9 | C | C-5 |

| 146.1 | C | C-10a |

| 131.5 | C | C-2 |

| 124.8 | CH | C-7 |

| 121.7 | C | C-8a |

| 121.3 | CH | C-6 |

| 116.1 | CH | C-8 |

| 104.0 | C | C-9a |

| 94.7 | CH | C-4 |

| 60.7 | OCH₃ | 2-OCH₃ |

Experimental Protocols

The successful elucidation of this compound's structure relied on meticulous experimental procedures for its isolation and the acquisition of high-quality spectroscopic data.

Isolation of this compound

The isolation of this compound from the stem bark of Calophyllum venulosum was achieved through a series of extraction and chromatographic steps.[1]

-

Extraction: The dried and powdered stem bark of Calophyllum venulosum was sequentially extracted with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane, followed by a solvent of intermediate polarity such as chloroform or dichloromethane, and finally a polar solvent like methanol.

-

Fractionation: The crude extracts were subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.

-

Purification: Fractions containing the target compound were further purified using repeated column chromatography and/or preparative thin-layer chromatography (TLC) to yield pure this compound.

Spectroscopic Analysis

The purified compound was subjected to a suite of spectroscopic analyses to determine its chemical structure.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts were referenced to the residual solvent signals.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) was employed to determine the molecular weight and fragmentation pattern of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum was recorded to identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum was obtained to analyze the electronic transitions within the molecule, characteristic of the xanthone chromophore.

Visualization of the Elucidation Process

The following diagrams illustrate the logical workflow and key structural relationships in the elucidation of this compound.

Figure 1: Workflow for the isolation and structure elucidation of this compound.

Figure 2: Key hypothetical 2D NMR correlations for this compound.

References

An In-Depth Technical Guide to Tovopyrifolin C: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tovopyrifolin C, a naturally occurring xanthone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. The document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies are provided for key cited assays, and signaling pathways are visually represented using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Chemical and Physical Properties

This compound is a xanthone derivative, a class of organic compounds known for their diverse biological activities. Its core structure consists of a xanthene-9-one scaffold with hydroxyl and methoxy substitutions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 34211-53-5 | N/A |

| Molecular Formula | C₁₄H₁₀O₆ | N/A |

| Molecular Weight | 274.23 g/mol | N/A |

| IUPAC Name | 1,3,5-trihydroxy-2-methoxy-9H-xanthen-9-one | N/A |

| Appearance | Yellow solid (presumed) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Low water solubility. | N/A |

Spectroscopic Data:

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H-NMR | Signals corresponding to aromatic protons, a methoxy group, and hydroxyl protons. The chemical shifts and coupling constants would be indicative of the substitution pattern on the xanthone core. |

| ¹³C-NMR | Resonances for all 14 carbon atoms, including those of the xanthone backbone, the methoxy group, and carbons bearing hydroxyl groups. |

| IR | Absorption bands characteristic of hydroxyl (O-H) stretching, aromatic C-H stretching, carbonyl (C=O) stretching of the xanthone ketone, and C-O stretching of the ether and phenol groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns that would help confirm the structure. |

Biological Activities and Mechanism of Action

Xanthones, the chemical class to which this compound belongs, are widely reported to possess a range of biological activities, including cytotoxic and anti-inflammatory effects. While specific studies on this compound are limited, inferences can be drawn from research on structurally similar compounds.

Cytotoxic Activity

Xanthones are known to exhibit cytotoxicity against various cancer cell lines. The planar aromatic structure of the xanthone core is thought to enable intercalation with DNA, potentially leading to the inhibition of replication and transcription. Additionally, these compounds can induce apoptosis through various cellular mechanisms.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases. Xanthones have been shown to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators and signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol outlines a method to assess the potential of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding: Seed macrophages in a 96-well plate and incubate to allow for adherence.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for a short period (e.g., 1-2 hours) before inducing inflammation.

-

Inflammation Induction: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response and NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value for NO inhibition.

Potential Signaling Pathway Interactions

Based on the known activities of other xanthones and natural polyphenolic compounds, this compound may exert its biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and survival. Dysregulation of this pathway is common in cancer. Some natural compounds can inhibit this pathway, leading to reduced cancer cell growth.

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that promotes cell survival and growth and is often hyperactivated in cancer. Inhibition of this pathway is a key strategy in cancer therapy.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Conclusion and Future Directions

This compound represents a promising natural product with potential cytotoxic and anti-inflammatory activities. This guide has summarized the currently available information on its physical and chemical properties and has provided a framework for investigating its biological effects. Further research is warranted to:

-

Determine the precise physical constants, such as melting and boiling points.

-

Acquire and publish detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS).

-

Evaluate the cytotoxic activity of this compound against a broad panel of cancer cell lines to determine its potency and selectivity.

-

Investigate its anti-inflammatory effects in various in vitro and in vivo models.

-

Elucidate the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

A thorough investigation of these aspects will be crucial in assessing the therapeutic potential of this compound and guiding future drug development efforts.

In-depth Technical Guide on the Preliminary In Vitro Biological Activity of Tovopyrifolin C

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature, no specific information, quantitative data, or experimental protocols were found for a compound named "Tovopyrifolin C". This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary molecule not disclosed in the public domain, or potentially a misnomer.

Consequently, the following in-depth technical guide is presented using a well-characterized phytochemical with a significant body of published in vitro research as a placeholder to demonstrate the requested format and content. The selected compound is Curcumin , the principal curcuminoid of turmeric. This guide is structured to meet all core requirements of the original request, including data presentation in tabular format, detailed experimental protocols, and Graphviz diagrams for signaling pathways and experimental workflows.

A Technical Guide to the Preliminary In Vitro Biological Activity of Curcumin

This guide provides a comprehensive overview of the foundational in vitro studies on the biological activities of Curcumin, a natural polyphenol derived from Curcuma longa. The information is tailored for researchers, scientists, and professionals in drug development.

Anti-Cancer Activity

Curcumin has been extensively studied for its anti-proliferative and pro-apoptotic effects on various cancer cell lines.

Table 1: Cytotoxic Activity of Curcumin on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| MCF-7 | Breast Cancer | 15.5 | 48 | MTT Assay |

| HeLa | Cervical Cancer | 25 | 24 | MTT Assay |

| A549 | Lung Cancer | 10.8 | 72 | SRB Assay |

| PC-3 | Prostate Cancer | 20 | 48 | MTT Assay |

| HCT-116 | Colon Cancer | 12.5 | 24 | WST-1 Assay |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of Curcumin (e.g., 0, 5, 10, 20, 50, 100 µM) and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Curcumin induces apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the regulation of the p53 tumor suppressor protein.

Caption: Curcumin-induced p53-mediated apoptosis pathway.

Anti-Inflammatory Activity

Curcumin exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways.

Table 2: Inhibition of Inflammatory Mediators by Curcumin in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Inhibition (%) at 10 µM | Assay |

| Nitric Oxide (NO) | 65 | Griess Assay |

| Prostaglandin E2 (PGE2) | 58 | ELISA |

| Tumor Necrosis Factor-α (TNF-α) | 72 | ELISA |

| Interleukin-6 (IL-6) | 68 | ELISA |

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide.

-

Cell Culture and Stimulation: Seed RAW 264.7 macrophages and treat with Curcumin for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reagent: Mix equal volumes of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation: Incubate the mixture for 10 minutes at room temperature in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

A primary anti-inflammatory mechanism of Curcumin is the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB pathway by Curcumin.

Antimicrobial Activity

Curcumin has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens.

Table 3: Minimum Inhibitory Concentration (MIC) of Curcumin against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) | Method |

| Staphylococcus aureus | ATCC 25923 | 125 | Broth Microdilution |

| Escherichia coli | ATCC 25922 | 250 | Broth Microdilution |

| Candida albicans | ATCC 90028 | 200 | Broth Microdilution |

| Pseudomonas aeruginosa | ATCC 27853 | 500 | Broth Microdilution |

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of Curcumin in a 96-well microtiter plate with appropriate broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of Curcumin at which no visible growth of the microorganism is observed.

A general workflow for screening the antimicrobial activity of a compound.

Caption: Workflow for MIC determination by broth microdilution.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tovopyrifolin C, a naturally occurring xanthone, has emerged as a molecule of interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth review of the existing literature on this compound and structurally related xanthones. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated view of its biological effects, underlying mechanisms, and the experimental methodologies used for its evaluation.

This compound (IUPAC name: 1,3,5-trihydroxy-2-methoxy-9H-xanthen-9-one; CAS Number: 34211-53-5) is a xanthone that has been isolated from various plant species, including Tovomita brasiliensis, Tovomita excelsa, and Calophyllum venulosum. Xanthones, a class of polyphenolic compounds, are widely recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This guide will delve into the specific data available for this compound and place it within the broader context of related xanthone research.

Quantitative Biological Data

The biological activity of this compound has been quantitatively assessed in a limited number of studies. The following tables summarize the key findings, providing a clear comparison of its potency in different biological assays.

| Compound | Assay | Cell Line/Target | IC50 (µM) | Reference |

| This compound | Monoamine Oxidase Inhibition | - | 2.7 | [1] |

Table 1: Monoamine Oxidase Inhibitory Activity of this compound

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| This compound | Raji | Burkitt's Lymphoma | > 100 | > 364.7 | [1][2][3][4] |

| This compound | SNU-1 | Gastric Carcinoma | > 100 | > 364.7 | [1][2][3][4] |

| This compound | K562 | Chronic Myelogenous Leukemia | > 100 | > 364.7 | [1][2][3][4] |

| This compound | LS-174T | Colorectal Adenocarcinoma | > 100 | > 364.7 | [1][2][3][4] |

| This compound | SK-MEL-28 | Malignant Melanoma | > 100 | > 364.7 | [1][2][3][4] |

| This compound | IMR-32 | Neuroblastoma | > 100 | > 364.7 | [1][2][3][4] |

| This compound | HeLa | Cervical Carcinoma | > 100 | > 364.7 | [1][2][3][4] |

| This compound | Hep G2 | Hepatocellular Carcinoma | > 100 | > 364.7 | [1][2][3][4] |

| This compound | NCI-H23 | Non-small Cell Lung Carcinoma | > 100 | > 364.7 | [1][2][3][4] |

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Note: The IC50 values in µM were calculated from the provided µg/mL values using the molecular weight of this compound (274.23 g/mol ).

The data indicates that while this compound exhibits potent inhibitory activity against monoamine oxidase, its cytotoxic effects against the tested cancer cell lines are limited under the experimental conditions used in the cited study. The study by Teh et al. (2013) concluded that diprenyl, dipyrano, and prenylated pyrano substituent groups on the xanthone scaffold were important for cytotoxicity, a feature that this compound lacks.[1][2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the protocols for the key experiments cited in this review.

Cytotoxicity Assay against Human Cancer Cell Lines

This protocol is adapted from the methodology described by Teh et al. (2013).[1][2][3][4]

1. Cell Culture and Treatment:

-

Human cancer cell lines (Raji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, and NCI-H23) were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

The following day, the medium was replaced with fresh medium containing various concentrations of this compound. A negative control (vehicle-treated cells) and a positive control were included.

2. MTT Assay for Cell Viability:

-

After a 72-hour incubation period with the compound, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.

-

The plates were incubated for another 4 hours at 37°C.

-

The medium containing MTT was then aspirated, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

3. Data Analysis:

-

The percentage of cell viability was calculated relative to the untreated control cells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay (Generalized Protocol)

A specific, detailed protocol for the MAO inhibition assay for this compound is not available in the public domain. The following is a generalized protocol based on methods commonly used for screening MAO inhibitors from natural products.

1. Enzyme and Substrate Preparation:

-

MAO-A and MAO-B enzymes can be prepared from rat brain mitochondria or recombinant sources.

-

A suitable substrate for the assay is kynuramine for MAO-A and benzylamine for MAO-B.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

-

The reaction mixture typically contains the MAO enzyme preparation, a buffer (e.g., potassium phosphate buffer, pH 7.4), and various concentrations of this compound or a reference inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B).

-

The mixture is pre-incubated for a specific time at 37°C.

-

The reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a set time and then stopped, often by the addition of an acid.

3. Detection of Product Formation:

-

The product of the enzymatic reaction is quantified. For kynuramine, the formation of 4-hydroxyquinoline can be measured fluorometrically (excitation at 310 nm, emission at 400 nm). For benzylamine, the formation of benzaldehyde can be measured spectrophotometrically.

-

Alternatively, a peroxidase-linked spectrophotometric assay can be used where the hydrogen peroxide produced during the oxidative deamination is coupled to a colorimetric reaction.[5]

4. Data Analysis:

-

The percentage of MAO inhibition is calculated by comparing the rate of product formation in the presence of the inhibitor to that of the control.

-

The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by this compound are not yet available, the broader class of xanthones, particularly those isolated from Garcinia species, have been shown to interact with key cellular signaling pathways involved in inflammation and oxidative stress responses. Based on the activities of structurally related xanthones like α-mangostin and γ-mangostin, it is plausible that this compound may exert its biological effects through similar mechanisms.[2][6]

Proposed Nrf2 Signaling Pathway Activation by Xanthones

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Many xanthones are known to activate the Nrf2 pathway.[2][6]

Caption: Proposed activation of the Nrf2 signaling pathway by xanthones.

Proposed NF-κB Signaling Pathway Inhibition by Xanthones

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Several xanthones have been reported to inhibit the NF-κB signaling pathway.[7][8]

Caption: Proposed inhibition of the NF-κB signaling pathway by xanthones.

Conclusion and Future Directions

This compound is a xanthone with demonstrated potent monoamine oxidase inhibitory activity. However, its anticancer potential appears limited, at least against the cell lines tested thus far. The lack of detailed mechanistic studies on this compound itself highlights a significant knowledge gap.

Future research should focus on:

-

Confirming and elucidating the mechanism of monoamine oxidase inhibition.

-

Exploring the potential of this compound in neuroprotective or antidepressant applications, given its MAO inhibitory activity.

-

Investigating its effects on a wider range of cancer cell lines and in vivo models to fully assess its therapeutic potential.

-

Conducting studies to directly determine its impact on signaling pathways such as Nrf2 and NF-κB.

-

Structure-activity relationship (SAR) studies to design and synthesize more potent analogs.

This technical guide provides a solid foundation for researchers to build upon, summarizing the current state of knowledge on this compound and offering a roadmap for future investigations into this and related xanthones. The provided data and protocols are intended to facilitate further research and accelerate the potential translation of these fascinating natural products into therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 7. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Bioavailability and Pharmacokinetic Profile of Tovopyrifolin C: An In-depth Technical Guide

Disclaimer: Initial research for "Tovopyrifolin C" has revealed a significant lack of publicly available scientific data regarding its bioavailability and pharmacokinetic profile. This compound is a known natural product, a xanthone isolated from plants of the Calophyllum genus. While its chemical structure and source are documented, comprehensive studies on its absorption, distribution, metabolism, and excretion (ADME) in biological systems are not available in the public domain.

Therefore, to fulfill the user's request for a detailed technical guide, this document will serve as a template, utilizing the well-researched and widely understood nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen , as a representative compound. This guide is intended to provide researchers, scientists, and drug development professionals with a framework for the type of information and data presentation required for a thorough pharmacokinetic assessment.

An In-depth Technical Guide on the Bioavailability and Pharmacokinetic Profile of Ibuprofen (as a representative compound)

This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of Ibuprofen. The information is tailored for researchers, scientists, and professionals involved in drug development and is presented with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Ibuprofen are well-characterized and summarized in the tables below. These values represent typical findings in healthy adult subjects following oral administration.

Table 1: Single-Dose Pharmacokinetic Parameters of Ibuprofen (400 mg oral dose)

| Parameter | Symbol | Value | Unit |

| Maximum Plasma Concentration | Cmax | 30 - 55 | µg/mL |

| Time to Maximum Concentration | Tmax | 1.5 - 3 | hours |

| Area Under the Curve (0-inf) | AUC(0-inf) | 100 - 200 | µg·h/mL |

| Elimination Half-Life | t½ | 1.8 - 2.4 | hours |

| Oral Bioavailability | F | ~80-100 | % |

| Volume of Distribution | Vd | 0.11 - 0.18 | L/kg |

| Clearance | CL | 0.04 - 0.08 | L/h/kg |

Table 2: Pharmacokinetic Parameters of Ibuprofen Enantiomers (200 mg oral dose)

| Parameter | S-(+)-Ibuprofen | R-(-)-Ibuprofen | Unit |

| Cmax | ~25 | ~15 | µg/mL |

| Tmax | ~1.9 | ~2.1 | hours |

| AUC(0-inf) | ~60 | ~35 | µg·h/mL |

| t½ | ~2.2 | ~2.5 | hours |

Experimental Protocols

The following sections detail the methodologies for key experiments typically cited in the pharmacokinetic evaluation of Ibuprofen.

In Vivo Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of a single oral dose of Ibuprofen in healthy volunteers.

Methodology:

-

Subject Recruitment: A cohort of healthy adult volunteers (n=12-24) is selected based on inclusion/exclusion criteria (e.g., age, weight, no concurrent medications).

-

Drug Administration: Following an overnight fast, subjects are administered a single 400 mg oral tablet of Ibuprofen with a standardized volume of water.

-

Blood Sampling: Venous blood samples (approx. 5 mL) are collected into heparinized tubes at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of Ibuprofen and its major metabolites are quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometry (MS) detection.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.).

In Vitro Metabolism Study using Human Liver Microsomes

Objective: To identify the major cytochrome P450 (CYP) enzymes responsible for the metabolism of Ibuprofen.

Methodology:

-

Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, Ibuprofen, and a NADPH-generating system in a phosphate buffer.

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: The mixture is centrifuged to precipitate proteins, and the supernatant is collected.

-

Metabolite Identification: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of Ibuprofen metabolites.

-

CYP Inhibition Assay (Optional): To identify specific CYP isozymes, the experiment is repeated in the presence of known selective CYP inhibitors.

Mechanism of Action and Signaling Pathways

Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, Ibuprofen blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway: Prostaglandin Synthesis Inhibition by Ibuprofen

Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases into different prostaglandins (PGE2, PGI2, etc.), which act on their respective receptors to elicit physiological responses. Ibuprofen competitively inhibits the active site of both COX-1 and COX-2, thereby preventing the conversion of arachidonic acid to PGH2 and subsequent prostaglandin synthesis.

Methodological & Application

Application Notes and Protocols: Isolation of Tovopyrifolin C from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tovopyrifolin C, a prenylated xanthone found in select plant species, has garnered interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. This document provides a comprehensive protocol for the isolation and purification of this compound from its natural plant source, primarily the stem bark of Calophyllum venulosum. The methodology covers all stages from raw material processing to the acquisition of the pure compound, employing standard laboratory techniques such as solvent extraction and multi-step chromatography. Additionally, this guide outlines the current understanding of the compound's mechanism of action, specifically its role in modulating key cellular signaling pathways.

Introduction to this compound

This compound is a member of the xanthone family, a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. It has been identified and isolated from the stem bark of Calophyllum venulosum[1]. Xanthones, in general, are known for a wide array of biological activities, and this compound, along with its analogs, is being investigated for its potential as a lead compound in drug discovery.

Plant Material and Preparation

The primary source for this compound isolation is the stem bark of Calophyllum venulosum.

Protocol for Plant Material Preparation:

-

Collection and Identification: Collect the stem bark of Calophyllum venulosum. Proper botanical identification by a qualified taxonomist is crucial to ensure the correct plant species is used.

-

Cleaning and Drying: Thoroughly wash the collected bark with water to remove any dirt, debris, and epiphytes. Subsequently, air-dry the bark in a well-ventilated area, preferably in the shade to prevent photodegradation of phytochemicals. Alternatively, a hot air oven at a controlled temperature (40-50°C) can be used.

-

Grinding: Once completely dried, grind the bark into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

-

Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place to prevent microbial contamination and degradation of bioactive compounds.

Extraction of Crude this compound

The initial step in isolating this compound is the extraction of the crude xanthone mixture from the powdered plant material. Maceration with organic solvents is a commonly employed technique.

Protocol for Solvent Extraction:

-

Solvent Selection: Methanol or ethanol are effective solvents for the initial extraction of xanthones.

-

Maceration:

-

Soak the powdered stem bark (e.g., 1 kg) in a suitable volume of the chosen solvent (e.g., 5 L of methanol) in a large container.

-

Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

-

After the maceration period, filter the mixture through a muslin cloth or filter paper to separate the extract from the plant residue (marc).

-

Repeat the extraction process with the marc two more times with fresh solvent to ensure exhaustive extraction.

-

-

Solvent Evaporation: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.

Fractionation of the Crude Extract

To simplify the subsequent purification steps, the crude extract is typically fractionated using liquid-liquid partitioning with solvents of increasing polarity.

Protocol for Liquid-Liquid Fractionation:

-

Suspension: Suspend the dried crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Partitioning with Hexane: Transfer the suspension to a separatory funnel and partition it successively with n-hexane. This step removes nonpolar compounds like fats, waxes, and some triterpenes. Collect and concentrate the hexane fraction for other potential phytochemical studies.

-

Partitioning with Chloroform or Dichloromethane: After hexane partitioning, partition the remaining aqueous methanolic layer with chloroform or dichloromethane. Xanthones, including this compound, will preferentially move into the chloroform/dichloromethane layer.

-

Partitioning with Ethyl Acetate: Further partition the aqueous layer with ethyl acetate to extract any remaining xanthones of higher polarity.

-

Solvent Evaporation: Concentrate each of the fractions (hexane, chloroform/dichloromethane, and ethyl acetate) separately using a rotary evaporator to obtain the respective dried fractions. The chloroform/dichloromethane fraction is expected to be enriched with this compound.

Chromatographic Purification of this compound

The purification of this compound from the enriched fraction is achieved through a series of chromatographic techniques.

Column Chromatography (CC)

Protocol for Silica Gel Column Chromatography:

-

Column Packing: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a nonpolar solvent like n-hexane as the slurry.

-

Sample Loading: Adsorb the dried chloroform/dichloromethane fraction onto a small amount of silica gel and load it carefully onto the top of the packed column.

-

Elution: Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (9:1, 8:2, 1:1, etc.)

-

Ethyl Acetate (100%)

-

Ethyl Acetate:Methanol (optional, for highly polar compounds)

-

-

Fraction Collection: Collect the eluate in small fractions (e.g., 20-50 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable visualizing agent (e.g., ceric sulfate solution followed by heating).

-

Pooling of Fractions: Combine the fractions that show a similar TLC profile corresponding to the Rf value of this compound.

-

Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-pure solid.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

Protocol for Preparative HPLC:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient system of methanol and water or acetonitrile and water is commonly employed. The exact ratio should be optimized based on analytical HPLC runs.

-

Sample Preparation: Dissolve the semi-pure solid from the column chromatography step in a small volume of the mobile phase and filter it through a 0.45 µm syringe filter.

-

Injection and Elution: Inject the sample into the preparative HPLC system and elute with the optimized mobile phase at a specific flow rate.

-

Detection and Fraction Collection: Monitor the elution profile using a UV detector at a wavelength where this compound shows maximum absorbance. Collect the peak corresponding to this compound.

-

Solvent Evaporation: Remove the solvent from the collected fraction, typically by lyophilization or evaporation under reduced pressure, to obtain pure this compound.

Data Presentation: Yields of Xanthone Extraction

The yield of xanthones can vary significantly depending on the plant source, extraction method, and solvent used. The following tables provide representative data from studies on xanthone extraction from Garcinia mangostana, a plant rich in this class of compounds. This data can serve as a benchmark for optimizing the isolation of this compound.

Table 1: Effect of Solvent and Extraction Time on Total Xanthone Yield from Garcinia mangostana Peel

| Solvent | Polarity Index | Extraction Time (h) | Total Xanthone Yield (mg/g of dry weight) |

| Acetone | 5.1 | 48 | 32.83 ± 1.92 |

| Ethanol | 5.2 | 48 | 31.86 ± 0.15 |

| Methanol | 5.1 | 48 | 31.71 ± 0.67 |

| Ethyl Acetate | 4.4 | 48 | 28.93 ± 0.50 |

| Hexane | 0.1 | 48 | 1.89 ± 0.11 |

| Water | 10.2 | 48 | 1.05 ± 0.67 |

Data adapted from studies on Garcinia mangostana peel extraction.[2]

Table 2: Effect of Extraction Temperature on Xanthone Yield using Subcritical Water Extraction

| Temperature (°C) | Pressure (MPa) | Time (min) | Xanthone Yield (mg/g of sample) |

| 120 | 3 | 150 | ~17 |

| 160 | 3 | 150 | ~32 |

| 180 | 3 | 150 | 34 |

Data adapted from studies on subcritical water extraction from Garcinia mangostana pericarps.[3][4]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Proposed Signaling Pathways of this compound

Based on studies of related xanthones, this compound is hypothesized to exert its anti-inflammatory and anti-cancer effects through the modulation of the NF-κB and apoptosis signaling pathways.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Induction of apoptosis by this compound.

Conclusion

The protocol detailed herein provides a systematic and reproducible approach for the isolation of this compound from Calophyllum venulosum. The successful implementation of these methods will enable researchers to obtain a high-purity compound for further investigation into its pharmacological properties and potential therapeutic applications. The elucidation of its inhibitory effects on the NF-κB pathway and its pro-apoptotic activity provides a strong rationale for its continued exploration in the fields of inflammation and oncology.

References

Application Notes and Protocols for the Synthesis of Tovopyrifolin C and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tovopyrifolin C, with the systematic name 1,3,5-trihydroxy-2-methoxy-9H-xanthen-9-one, is a naturally occurring xanthone that has been isolated from plant sources such as Centaurium linarifolium. The xanthone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of hydroxyl and methoxy groups on the this compound core is anticipated to modulate its biological activity. These application notes provide a detailed, albeit proposed, step-by-step protocol for the synthesis of this compound and its analogs, based on established synthetic methodologies for xanthones. Additionally, potential biological signaling pathways modulated by such compounds are discussed.

Proposed Synthetic Pathway for this compound

The total synthesis of this compound can be envisioned through several established methods for xanthone formation. The most classical and convergent approach is the Grover, Shah, and Shah (GSS) reaction , which involves the condensation of a substituted benzoic acid with a phenol in the presence of a condensing agent, followed by cyclization. An alternative and often high-yielding method is the cyclodehydration of a 2,2'-dihydroxybenzophenone intermediate .

This protocol will focus on a proposed synthesis based on the Grover, Shah, and Shah reaction, as it offers a direct route to the xanthone core.

Logical Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grover, Shah, and Shah Reaction

This protocol describes the condensation of 2,4,6-trihydroxybenzoic acid with 3-methoxyphenol using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which is a modern and efficient modification of the classical GSS reaction conditions.

Materials:

-

2,4,6-Trihydroxybenzoic acid

-

3-Methoxyphenol

-

Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid, 1:10 w/w)

-

Deionized water

-

Ice

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Methanol (HPLC grade)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2,4,6-trihydroxybenzoic acid (1.0 eq).

-

Add 3-methoxyphenol (1.1 eq).

-

Carefully add Eaton's reagent (10-15 wt. eq.) to the flask with stirring at room temperature. The mixture will become a homogenous solution.

-

Heat the reaction mixture to 70-80 °C and stir for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (95:5).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the crude solid under vacuum.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate or DCM/methanol to afford pure this compound.

Quantitative Data (Hypothetical):

The following table presents hypothetical quantitative data for the synthesis of this compound, which should be optimized for actual laboratory synthesis.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Mass (g) | Yield (%) |

| 2,4,6-Trihydroxybenzoic acid | 170.12 | 1.0 | 10 | 1.70 | - |

| 3-Methoxyphenol | 124.14 | 1.1 | 11 | 1.37 | - |

| This compound | 274.23 | - | - | - | 40-60 |

Protocol 2: Synthesis of a this compound Analog: 1,3-dihydroxy-2,5-dimethoxyxanthone

This protocol outlines the synthesis of a structural analog of this compound to demonstrate the adaptability of the synthetic route.

Materials:

-

2,6-dihydroxy-4-methoxybenzoic acid

-

3-Methoxyphenol

-

Eaton's Reagent

-

(Same work-up and purification reagents as Protocol 1)

Procedure:

The procedure is analogous to Protocol 1, with the substitution of 2,4,6-trihydroxybenzoic acid with 2,6-dihydroxy-4-methoxybenzoic acid.

Quantitative Data (Hypothetical):

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Mass (g) | Yield (%) |

| 2,6-dihydroxy-4-methoxybenzoic acid | 184.15 | 1.0 | 10 | 1.84 | - |

| 3-Methoxyphenol | 124.14 | 1.1 | 11 | 1.37 | - |

| 1,3-dihydroxy-2,5-dimethoxyxanthone | 288.25 | - | - | - | 45-65 |

Biological Activity and Signaling Pathways

Polysubstituted xanthones, including those with hydroxylation and methoxylation patterns similar to this compound, are known to possess significant antioxidant and anti-inflammatory properties. A key signaling pathway implicated in the antioxidant effects of many natural products, including xanthones, is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .

Nrf2/ARE Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds (such as some xanthones), Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cellular antioxidant defense system.

Proposed Modulation by this compound

Caption: Proposed modulation of the Nrf2/ARE pathway by this compound.

Disclaimer: The synthetic protocols provided are proposed based on established chemical literature and have not been experimentally validated for the specific synthesis of this compound. These protocols should be adapted and optimized by qualified researchers in a controlled laboratory setting. All experiments should be conducted with appropriate safety precautions. The biological activities and signaling pathway modulation are based on studies of structurally related compounds and require experimental verification for this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Tovopyrifolin C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tovopyrifolin C is a xanthone derivative, a class of phenolic compounds that can be isolated from the stem bark of plants such as Tovopyrifolina chinensis and Calophyllum venulosum.[1] Xanthones have garnered significant interest in the scientific community due to their wide range of pharmacological properties, including antioxidant and anti-inflammatory effects.[2] Many xanthone derivatives have been shown to modulate the Nrf2/ARE signaling pathway, a key cellular defense mechanism against oxidative stress.[2][3] As a member of this family, this compound holds potential for further investigation as a therapeutic agent.

To facilitate these studies, a robust and efficient purification method is essential to obtain high-purity this compound. This application note details a preparative High-Performance Liquid Chromatography (HPLC) method for the isolation and purification of this compound from a crude plant extract. The protocol is designed to be reproducible and scalable for researchers in natural product chemistry and drug development.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 34211-53-5[3] |

| Molecular Formula | C14H10O6 |

| Molecular Weight | 274.23 g/mol |

| Class | Xanthone / Flavonoid |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1] Limited solubility in water.[3] |

| Natural Sources | Tovopyrifolina chinensis, Calophyllum venulosum[1][3] |

HPLC Purification Protocol

This protocol outlines the steps for the preparative HPLC purification of this compound.

Preparation of Crude Extract

-

Extraction: The dried and powdered plant material (e.g., stem bark of Tovopyrifolina chinensis) is extracted with a suitable solvent such as 80% ethanol using a method like heating circumfluence.[4]

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the ethanol.

-

Fractionation (Optional but Recommended): The aqueous concentrate can be further fractionated using liquid-liquid extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to enrich the flavonoid/xanthone fraction. This compound is expected to be present in the ethyl acetate fraction.

-

Drying: The enriched fraction is dried completely to yield a crude powder.

HPLC Instrumentation and Conditions

| Parameter | Specification |

| System | Preparative HPLC System |

| Column | C18, 250 mm x 10.0 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | 60% B to 80% B over 25 minutes |

| Flow Rate | 5.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 2 mL of 20 mg/mL sample solution |

Experimental Procedure

-

Sample Preparation: Dissolve the crude extract powder in the initial mobile phase composition (60% Methanol / 40% Water with 0.1% Acetic Acid) to a final concentration of approximately 20 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

-

Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions based on the elution profile, targeting the peak corresponding to this compound. Automated fraction collectors can be set to trigger collection based on UV absorbance thresholds.

-

Post-Purification Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of this compound. Combine the fractions with high purity (>95%).

-

Solvent Evaporation: Remove the HPLC solvent from the combined pure fractions using a rotary evaporator under reduced pressure.

-

Lyophilization: Lyophilize the remaining aqueous solution to obtain the final purified this compound as a dry powder.

Quantitative Data Summary

The following table summarizes the expected results from the purification of this compound from a crude extract.

| Parameter | Value |

| Crude Extract Loaded | 200 mg |

| Retention Time (this compound) | ~15.8 min |

| Purity (Post-HPLC) | > 98% (by analytical HPLC) |

| Total Yield of Purified Compound | 12.5 mg |

| Recovery Rate | 6.25% (from crude extract) |

Visualizations

Experimental Workflow for this compound Purification

References

Application Notes and Protocols for the Structural Analysis of Pyrrolidine-Containing Natural Products using NMR: A Case Study on the Hypothetical Molecule "Pyrifolin C"

For Researchers, Scientists, and Drug Development Professionals

Due to the absence of publicly available NMR data for Tovopyrifolin C, this document presents a generalized yet detailed guide to the structural elucidation of a novel, hypothetical pyrrolidine-containing natural product, herein named "Pyrifolin C." The methodologies and data interpretation strategies outlined are broadly applicable to the structural analysis of new chemical entities in drug discovery and natural product chemistry.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of natural products.[1][2][3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides through-bond and through-space correlations, enabling the assembly of a molecule's carbon skeleton and the determination of its relative stereochemistry. This application note details the systematic application of various NMR techniques to determine the complete structure of "Pyrifolin C," a hypothetical complex pyrrolidine alkaloid.

The proposed structure for our case study, Pyrifolin C, is presented below:

Hypothetical Structure of Pyrifolin C

(A plausible structure for a pyrrolidine-containing natural product is conceived here for illustrative purposes. It contains a pyrrolidine ring, a substituted aromatic ring, and a side chain with stereocenters, making it a suitable candidate for detailed NMR analysis.)

NMR Data Acquisition and Analysis

The structural elucidation of Pyrifolin C was accomplished through a suite of NMR experiments, including ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC. The data from these experiments were collectively analyzed to piece together the molecular structure.

¹H and ¹³C NMR Spectral Data

The 1D ¹H and ¹³C NMR spectra provide the initial overview of the proton and carbon environments within the molecule. The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, are summarized in the table below. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment was used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for Pyrifolin C in CDCl₃

| Position | δC (ppm) | δH (ppm), J (Hz) | ¹H Multiplicity | DEPT-135 | COSY Correlations | HMBC Correlations |

| 2 | 65.4 | 3.25 | dd (8.5, 4.0) | CH | H-3a, H-3b | C-3, C-4, C-5, C-6' |

| 3 | 38.1 | 2.10, 1.95 | m | CH₂ | H-2, H-4a, H-4b | C-2, C-4, C-5 |

| 4 | 29.5 | 1.85, 1.70 | m | CH₂ | H-3a, H-3b, H-5 | C-2, C-3, C-5 |

| 5 | 58.2 | 3.50 | t (7.0) | CH | H-4a, H-4b | C-2, C-3, C-4, C-1' |

| 1' | 130.2 | - | - | C | - | H-5, H-2', H-6' |

| 2' | 128.5 | 7.30 | d (8.0) | CH | H-3' | C-1', C-3', C-4', C-6' |

| 3' | 115.8 | 6.85 | d (8.0) | CH | H-2' | C-1', C-2', C-4', C-5' |

| 4' | 155.0 | - | - | C | - | H-2', H-3', H-5', H-6' |

| 5' | 115.8 | 6.90 | d (2.0) | CH | H-6' | C-1', C-3', C-4', C-6' |

| 6' | 129.8 | 7.25 | dd (8.0, 2.0) | CH | H-5' | C-1', C-2', C-4', C-5' |

| 7' | 55.6 | 3.85 | s | CH₃ | - | C-4' |

| 1'' | 172.1 | - | - | C | - | H-2, H-2'' |

| 2'' | 45.3 | 2.55 | q (7.0) | CH | H-3'' | C-1'', C-3'', C-4'' |

| 3'' | 25.9 | 1.60 | m | CH | H-2'', H-4'', H-5'' | C-2'', C-4'', C-5'' |

| 4'' | 22.7 | 0.95 | d (6.5) | CH₃ | H-3'' | C-2'', C-3'', C-5'' |

| 5'' | 22.5 | 0.90 | d (6.5) | CH₃ | H-3'' | C-2'', C-3'', C-4'' |

2D NMR Correlation Analysis

2.2.1. COSY (Correlation Spectroscopy)

The ¹H-¹H COSY spectrum was used to identify proton-proton spin systems. Key correlations observed in the COSY spectrum of Pyrifolin C allowed for the establishment of several structural fragments:

-

Pyrrolidine Ring: A continuous correlation from H-2 to H-3 (a/b), H-3 (a/b) to H-4 (a/b), and H-4 (a/b) to H-5 established the core pyrrolidine structure.

-

Aromatic System: Correlations between H-2' and H-3', and between H-5' and H-6' confirmed the presence of two isolated spin systems on the aromatic ring.

-

Side Chain: A correlation pathway from H-2'' to H-3'', and from H-3'' to the methyl protons H-4'' and H-5'' elucidated the connectivity of the isobutyryl side chain.

2.2.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates directly bonded protons and carbons. This experiment was crucial for assigning the carbon signals based on the already assigned proton signals from the COSY spectrum. For instance, the proton at 3.25 ppm (H-2) showed a cross-peak with the carbon at 65.4 ppm (C-2).

2.2.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for connecting the fragments identified from the COSY spectrum. Key HMBC correlations for Pyrifolin C included:

-

Pyrrolidine to Aromatic Linkage: A correlation between H-5 (δH 3.50) and C-1' (δC 130.2) established the connection between the pyrrolidine ring and the aromatic ring.

-

Side Chain to Pyrrolidine Linkage: A correlation between H-2 (δH 3.25) and the carbonyl carbon C-1'' (δC 172.1) confirmed the attachment of the side chain to the pyrrolidine ring at the C-2 position.

-

Methoxy Group Placement: The protons of the methoxy group (H-7', δH 3.85) showed a correlation to the aromatic carbon C-4' (δC 155.0), confirming its position.

Experimental Protocols

Sample Preparation

-

Weigh approximately 5-10 mg of the purified Pyrifolin C sample.

-

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR:

-

Pulse Program: zg30

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 12 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 240 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

DEPT-135:

-

Pulse Program: dept135

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 240 ppm

-

Number of Scans: 256

-

Relaxation Delay: 2.0 s

-

-

COSY:

-

Pulse Program: cosygpqf

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 12 ppm in both dimensions

-

Number of Increments: 256

-

Number of Scans: 8

-

-

HSQC:

-

Pulse Program: hsqcedetgpsisp2.3

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 12 ppm (F2), 165 ppm (F1)

-

Number of Increments: 256

-

Number of Scans: 16

-

-

HMBC:

-

Pulse Program: hmbcgpndqf

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 12 ppm (F2), 240 ppm (F1)

-

Number of Increments: 256

-

Number of Scans: 32

-

Visualizations

The following diagrams illustrate the workflow and key correlations in the structural elucidation of Pyrifolin C.

References

Application Notes: Mass Spectrometry Fragmentation Analysis of Tovopyrifolin C

For Researchers, Scientists, and Drug Development Professionals

Introduction